A Technical Guide to the Chemical Properties of Monomethyl Phosphate
A Technical Guide to the Chemical Properties of Monomethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl phosphate (B84403) (MMP), the simplest monoalkyl phosphate ester, serves as a fundamental structural motif in numerous biological molecules and finds application as a building block in chemical synthesis.[1] Understanding its core chemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides an in-depth overview of the chemical properties of monomethyl phosphate, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating key chemical processes through logical diagrams.
General and Physicochemical Properties
Monomethyl phosphate (IUPAC name: methyl dihydrogen phosphate) is the monoester of phosphoric acid and methanol (B129727).[1] It is typically encountered as a clear, very light amber liquid.[1] As a polar molecule, it is highly soluble in water.[1]
Table 1: General and Physicochemical Properties of Monomethyl Phosphate
| Property | Value | Source |
| Molecular Formula | CH₅O₄P | PubChem[1] |
| Molecular Weight | 112.02 g/mol | PubChem[1] |
| CAS Number | 812-00-0 | Guidechem[2] |
| Appearance | Clear very light amber liquid | PubChem[1] |
| Solubility in Water | ≥ 100 mg/mL at 21°C (70°F) | PubChem[1] |
| Density | 1.42 g/cm³ at 25°C (77°F) | PubChem[1] |
| LogP | -1.27 | SIELC Technologies[3] |
Acidity and Dissociation
Monomethyl phosphate is a dibasic acid, capable of donating two protons from its phosphate group. The acid dissociation constants (pKa) quantify the strength of these acidic protons. The first dissociation is moderately acidic, while the second is weakly acidic.
Table 2: Acid Dissociation Constants (pKa) of Monomethyl Phosphate
| Dissociation | pKa Value |
| pKa₁ | 1.81 ± 0.10 (Predicted) |
| pKa₂ | Not explicitly found in search results, but expected to be around 6-7, similar to other monoalkyl phosphates. |
Note: The provided pKa₁ is a predicted value. Experimental determination may yield slightly different results.
The dissociation equilibria can be visualized as a stepwise loss of protons.
Caption: Dissociation equilibria of monomethyl phosphate.
Chemical Reactivity
The reactivity of monomethyl phosphate is centered around the phosphate group and involves several key reaction types.
Hydrolysis
In aqueous solutions, monomethyl phosphate can undergo hydrolysis to yield methanol and phosphoric acid. This reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions.[4] The mechanism of hydrolysis is complex and can proceed through either associative or dissociative pathways, with the dominant mechanism being influenced by factors such as pH and the presence of catalysts.[5][6]
Caption: General scheme for the hydrolysis of monomethyl phosphate.
Nucleophilic Substitution and Transesterification
The phosphorus atom in monomethyl phosphate is electrophilic and can be attacked by nucleophiles, leading to nucleophilic substitution reactions where the methoxy (B1213986) group or a hydroxyl group can act as a leaving group. It can also undergo transesterification in the presence of other alcohols, resulting in the formation of a different phosphate ester.
Spectral Properties
Spectroscopic techniques are essential for the identification and characterization of monomethyl phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for phosphorus-containing compounds. Monomethyl phosphate exhibits a characteristic chemical shift that is sensitive to its protonation state and solvent environment. A reported ³¹P NMR chemical shift for the bis(cyclohexylamine) salt of monomethyl phosphate in D₂O is 4.84 ppm.[7] The chemical shifts of organophosphates can vary, but they generally appear in a predictable region of the spectrum.[8][9]
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¹H and ¹³C NMR: Proton and carbon-13 NMR spectra provide information about the methyl group of the molecule. The chemical shifts and coupling constants are consistent with the structure of a methyl ester.[7]
Table 3: NMR Spectral Data for Monomethyl Phosphate Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent | Source |
| ³¹P | 4.84 | singlet (¹H decoupled) | N/A | D₂O | SciSpace[7] |
| ¹H (CH₃) | 3.46 | doublet | ³J(H,P) | D₂O | SciSpace[7] |
| ¹³C | Data not explicitly found, but expected for a methoxy group attached to an electron-withdrawing phosphate group. | doublet | ²J(C,P) | - | - |
Infrared (IR) Spectroscopy
The IR spectrum of monomethyl phosphate is characterized by absorptions corresponding to the various functional groups present in the molecule. Key vibrational modes include P=O stretching, P-O-C stretching, and O-H stretching. The exact positions of these bands can be influenced by hydrogen bonding and the protonation state of the phosphate group.
Table 4: Characteristic IR Absorption Bands for Phosphate Esters
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| P=O | ~1250-1300 | Stretching |
| P-O-C | ~1000-1050 | Stretching |
| O-H | ~2500-3300 (broad) | Stretching |
Note: These are general ranges for organophosphorus compounds. Specific values for monomethyl phosphate may vary.
Experimental Protocols
Synthesis of Monomethyl Phosphate
A common laboratory synthesis involves the reaction of a phosphorus precursor with methanol.
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Objective: To synthesize monomethyl phosphate.
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Methodology: A general method involves the phosphorylation of methanol.[10] One approach is the reaction of phosphorus oxychloride with methanol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[11]
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In a flask equipped with a stirrer and under an inert atmosphere, dissolve methanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).
-
Cool the mixture in an ice bath.
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Slowly add phosphorus oxychloride dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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The resulting triethylamine hydrochloride precipitate is removed by filtration.
-
The product in the filtrate is then carefully hydrolyzed to yield monomethyl phosphate.
-
Purification can be achieved through chromatographic methods.
-
Determination of pKa by Potentiometric Titration
-
Objective: To experimentally determine the acid dissociation constants (pKa₁ and pKa₂) of monomethyl phosphate.
-
Methodology: This protocol is based on the principles of potentiometric titration.[12][13][14]
-
Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately determine its concentration. Prepare a solution of monomethyl phosphate of known concentration in deionized water.
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Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the monomethyl phosphate solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.
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Titration: Add the standardized NaOH solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence points, corresponding to the complete neutralization of the first and second acidic protons, will appear as inflection points in the titration curve. The pKa values can be determined from the pH at the half-equivalence points (where half of the acidic protons have been neutralized). For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be used.[13]
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References
- 1. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Graph–Theoretic Analysis of Monomethyl Phosphate Clustering in Ionic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Potentiometric titration [protocols.io]
- 13. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
